- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,
Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)
955029-44-4 structure
Product Name:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS No:955029-44-4
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791210
CID:3160547
PubChem ID:40152150
Update Time:2024-10-25
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate
- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate
- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine
- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- trans-1-Boc-3-fluoro-4-hydroxypiperidine
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-
- SCHEMBL1554980
- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- 955029-44-4
- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18632749
- CS-0058579
- 1174020-44-0
- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate
- AS-34569
- WS-00417
- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine
- ZWB02044
- DTXSID801160437
- AC-37144
- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- XRNLYXKYODGLMI-YUMQZZPRSA-N
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate
- AKOS015897992
- MFCD18791210
- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine
- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee
- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791210
- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1
- InChI Key: XRNLYXKYODGLMI-HTQZYQBOSA-N
- SMILES: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 219.12707160g/mol
- Monoisotopic Mass: 219.12707160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 49.8Ų
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM294324-1g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 1g |
$292 | 2021-08-18 | |
| Chemenu | CM294324-5g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 5g |
$746 | 2021-08-18 | |
| Chemenu | CM294324-10g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 10g |
$1252 | 2021-08-18 | |
| Chemenu | CM294324-25g |
trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 25g |
$2450 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33770-500mg |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 500mg |
¥1140.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33770-1g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 1g |
¥1900.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T33770-5g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 95% | 5g |
¥5680.0 | 2023-09-06 | |
| ChemScence | CS-0047869-100mg |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 100mg |
$338.0 | 2022-04-26 | ||
| ChemScence | CS-0047869-250mg |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 250mg |
$477.0 | 2022-04-26 | ||
| ChemScence | CS-0047869-1g |
rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955029-44-4 | 1g |
$950.0 | 2022-04-26 |
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Reference
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Reference
- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
Reference
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Production Method 7
Reaction Conditions
Reference
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Production Method 8
Reaction Conditions
Reference
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Reference
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C
Reference
- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),
Production Method 11
Reaction Conditions
Reference
- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
Reference
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Reference
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Reference
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Reference
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 17
Reaction Conditions
Reference
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Production Method 18
Production Method 19
Reaction Conditions
Reference
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Production Method 20
Reaction Conditions
Reference
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Order Number:A903589
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:14
Price ($):396.0
Email:sales@amadischem.com
tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate
Purity:99%
Quantity:5g
Price ($):396.0